Bienvenue dans la boutique en ligne BenchChem!

5-Methyl-6-(trifluoromethyl)pyridine-2-carboxylic acid

Medicinal Chemistry Drug Discovery Physicochemical Profiling

5-Methyl-6-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 1256826-26-2) uniquely combines 5-Me/6-CF₃ dual substitution — a pattern irreplaceable by mono-substituted analogs. Enhanced lipophilicity (LogP 2.1) drives optimal BBB penetration for CNS-penetrant BACE inhibitors (IC₅₀ 3.3–38 nM) and kinase therapeutics. X-ray confirmed planar conformation ensures reliable crystallization. The carboxylic acid handle enables efficient amide derivatization for rapid SAR exploration. Procure for superior metabolic stability, target-binding affinity, and predictable reactivity.

Molecular Formula C8H6F3NO2
Molecular Weight 205.13 g/mol
CAS No. 1256826-26-2
Cat. No. B3390886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-6-(trifluoromethyl)pyridine-2-carboxylic acid
CAS1256826-26-2
Molecular FormulaC8H6F3NO2
Molecular Weight205.13 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C=C1)C(=O)O)C(F)(F)F
InChIInChI=1S/C8H6F3NO2/c1-4-2-3-5(7(13)14)12-6(4)8(9,10)11/h2-3H,1H3,(H,13,14)
InChIKeyMTJDDSOCIYWSNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-6-(trifluoromethyl)pyridine-2-carboxylic Acid (CAS 1256826-26-2): A High-Value Fluorinated Pyridine Carboxylic Acid Intermediate for Pharmaceutical R&D


5-Methyl-6-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 1256826-26-2) is a fluorinated pyridine-2-carboxylic acid (picolinic acid) derivative that serves as a versatile intermediate in the synthesis of bioactive small molecules, particularly β-secretase (BACE) inhibitors, kinase inhibitors, and related heterocyclic compounds . The molecule contains three key structural features: (i) a carboxylic acid group at position 2 that provides a functional handle for amide bond formation and further derivatization; (ii) a trifluoromethyl group at position 6 that introduces strong electron-withdrawing character and enhanced lipophilicity; and (iii) a methyl group at position 5 that modulates steric and electronic properties on the pyridine ring . Solid-state structural characterization via X-ray crystallography has revealed that the molecule adopts a planar conformation except for the methyl group, and forms centrosymmetric dimers through hydrogen bonding of the carboxylic acid group, a structural feature that may inform crystallization and formulation strategies [1].

5-Methyl-6-(trifluoromethyl)pyridine-2-carboxylic Acid: Critical Differentiation from Unsubstituted and Mono-Substituted Pyridine-2-Carboxylic Acids


The 5-methyl-6-trifluoromethyl substitution pattern on the pyridine-2-carboxylic acid scaffold cannot be replaced with structurally similar analogs such as 6-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 131747-42-7) or 5-methylpyridine-2-carboxylic acid (CAS 4434-13-3) without fundamentally altering the physicochemical, electronic, and synthetic properties of the molecule. While 6-(trifluoromethyl)pyridine-2-carboxylic acid (m.p. 154–158°C) serves as a general fluorinated building block and 5-methylpyridine-2-carboxylic acid (m.p. 164–166°C) offers a methylated scaffold, neither compound alone provides the combined electronic withdrawal, steric modulation, and lipophilicity enhancement conferred by the dual substitution of the target compound . X-ray crystallographic analysis demonstrates that the target compound adopts a planar conformation with the carboxylic acid group forming specific hydrogen-bonded centrosymmetric dimers — a solid-state organization that cannot be replicated by analogs lacking the full substitution pattern [1]. This unique combination of substitution defines the compound's distinct metabolic stability, target-binding interactions, and reactivity profile in downstream derivatization reactions.

5-Methyl-6-(trifluoromethyl)pyridine-2-carboxylic Acid: Quantitative Differentiation Evidence Versus Key Analogs


Physicochemical Differentiation: Enhanced Lipophilicity (LogP) Relative to Non-Fluorinated and Mono-Fluorinated Analogs

The target compound exhibits significantly higher calculated LogP (2.10702) compared to both non-fluorinated 5-methylpyridine-2-carboxylic acid and mono-trifluoromethyl substituted 6-(trifluoromethyl)pyridine-2-carboxylic acid . While the 6-CF₃ analog shows BBB permeability (BBB Permeant = Yes) and a bioavailability score of 0.56, the target compound's additional 5-methyl substitution further enhances lipophilicity by approximately 0.6–0.8 LogP units relative to the 6-CF₃ analog, which has a consensus LogP of 1.47 . This lipophilicity increase translates to improved membrane permeability and metabolic stability in biological systems — properties that are particularly critical for central nervous system (CNS) drug candidates where BBB penetration is required.

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Synthetic Utility: Dual Reactive Handles Enable Divergent Derivatization Unavailable from Mono-Substituted Analogs

The target compound contains both a carboxylic acid group (position 2) and a trifluoromethyl group (position 6) with a strategically positioned methyl group (position 5) that modulates electron density on the pyridine ring. This substitution pattern enables simultaneous or sequential derivatization at the carboxylic acid handle while the 6-CF₃ group remains intact for downstream functional group transformations or target-binding interactions . In contrast, the comparator 6-(trifluoromethyl)pyridine-2-carboxylic acid lacks the 5-methyl group, resulting in different electronic distribution and steric accessibility at adjacent positions, while 5-methylpyridine-2-carboxylic acid lacks the electron-withdrawing CF₃ group entirely, limiting its utility in applications requiring enhanced metabolic stability or specific fluorine-mediated binding interactions [1]. The target compound has been specifically employed as an intermediate in the synthesis of β-secretase (BACE) inhibitors and kinase inhibitors, where the precise spatial arrangement of the 5-methyl and 6-CF₃ groups is critical for achieving the required binding conformation and selectivity profile [2].

Organic Synthesis Medicinal Chemistry Building Blocks

Solid-State Conformation: Planar Geometry with Centrosymmetric Dimer Formation Confirmed by X-ray Crystallography

X-ray crystallographic analysis of the target compound has definitively established that the molecule adopts a planar conformation except for the 5-methyl group, which is slightly out of plane. The carboxylic acid group participates in intermolecular hydrogen bonding, leading to the formation of centrosymmetric dimers in the solid state [1]. This specific solid-state organization has implications for crystallization behavior, polymorph prediction, and formulation development that cannot be extrapolated from structurally similar but crystallographically distinct analogs. The planar geometry of the pyridine ring with the 6-CF₃ substituent in the plane of the aromatic system ensures consistent π-stacking interactions and molecular packing, which is valuable for designing crystalline derivatives with predictable physical properties [1]. In contrast, 6-(trifluoromethyl)pyridine-2-carboxylic acid (m.p. 154–158°C) and 5-methylpyridine-2-carboxylic acid (m.p. 164–166°C) exhibit different melting points and presumably different crystal packing arrangements, underscoring the unique solid-state behavior conferred by the dual 5-methyl-6-trifluoromethyl substitution pattern .

Crystallography Solid-State Chemistry Formulation Science

Electron-Deficient Pyridine Core: Enhanced Reactivity in Nucleophilic Aromatic Substitution Compared to Non-Fluorinated Analogs

The presence of the 6-trifluoromethyl group renders the pyridine ring of the target compound substantially more electron-deficient than non-fluorinated analogs such as 5-methylpyridine-2-carboxylic acid . This electron deficiency facilitates nucleophilic aromatic substitution (SNAr) reactions at positions ortho and para to the CF₃ group, enabling the introduction of diverse amine, ether, and thioether functionalities under milder conditions than those required for non-fluorinated pyridines . The 5-methyl group further modulates the electron density distribution, potentially directing regioselectivity in substitution reactions. This combined electronic profile — strong electron withdrawal from CF₃ coupled with modest electron donation from CH₃ — creates a differentiated reactivity landscape that is not achievable with either comparator alone. Patents describing the synthesis of fluorinated pyridine derivatives emphasize that electron-withdrawing substituents such as trifluoromethyl yield 6-substituted pyridine products preferentially, underscoring the predictable and valuable reactivity of this specific substitution pattern [1].

Synthetic Methodology Fluorine Chemistry Medicinal Chemistry

5-Methyl-6-(trifluoromethyl)pyridine-2-carboxylic Acid (CAS 1256826-26-2): High-Impact Applications in Drug Discovery and Agrochemical R&D


Synthesis of β-Secretase (BACE) Inhibitors for Alzheimer's Disease Drug Discovery

The target compound serves as a critical intermediate in the synthesis of BACE inhibitors, a class of therapeutics under investigation for Alzheimer's disease treatment [1]. BACE inhibitors prevent the cleavage of amyloid precursor protein (APP), thereby reducing amyloid-β plaque formation — a hallmark pathology of Alzheimer's disease. The 5-methyl-6-trifluoromethyl substitution pattern on the pyridine-2-carboxylic acid scaffold provides the precise spatial and electronic requirements for binding to the BACE active site, as evidenced by structure-activity relationship (SAR) studies showing that pyridine-containing BACE inhibitors achieve IC₅₀ values in the low nanomolar range (e.g., 3.3–38 nM) in cellular assays [1] . The enhanced lipophilicity (LogP = 2.10702) of the target compound relative to non-fluorinated and mono-substituted analogs improves blood-brain barrier penetration, which is essential for CNS-targeted BACE inhibitors . Researchers developing next-generation BACE inhibitors with improved selectivity, metabolic stability, and CNS exposure will find this building block indispensable.

Development of Fluorinated Kinase Inhibitors for Oncology and Inflammation Indications

Kinase inhibitors represent one of the largest and most successful classes of targeted cancer therapeutics. The target compound is employed as a key intermediate in the development of fluorinated kinase inhibitors due to its unique combination of a carboxylic acid handle for amide bond formation, an electron-withdrawing trifluoromethyl group that enhances metabolic stability and target-binding affinity, and a methyl group that fine-tunes steric interactions within the kinase ATP-binding pocket [1]. The enhanced lipophilicity (LogP = 2.10702) conferred by the 5-methyl-6-CF₃ pattern improves passive membrane permeability, facilitating intracellular target engagement . Moreover, the electron-deficient pyridine core enables efficient late-stage functionalization via nucleophilic aromatic substitution, allowing medicinal chemists to rapidly explore structure-activity relationships around the pyridine ring without resynthesizing the entire scaffold . This building block is particularly valuable for kinase programs targeting CNS-penetrant inhibitors (e.g., brain metastases) where LogP optimization is critical.

Agrochemical Lead Optimization Requiring Enhanced Lipophilicity and Metabolic Stability

Fluorinated pyridine carboxylic acid derivatives are extensively employed in agrochemical R&D as intermediates for herbicides, fungicides, and insecticides [1]. The trifluoromethyl group in the target compound imparts increased lipophilicity and metabolic stability, properties that translate to improved foliar uptake, enhanced systemic mobility, and prolonged environmental persistence in crop protection applications [1]. The 6-trifluoromethyl substitution pattern has been specifically cited in patent literature as yielding preferential 6-substituted pyridine products during synthesis, underscoring the commercial relevance and predictable reactivity of this scaffold in industrial-scale agrochemical manufacturing . Furthermore, the defined solid-state structure with centrosymmetric dimer formation via hydrogen bonding informs crystallization and formulation development, enabling the design of stable, processable agrochemical active ingredients with consistent field performance . The dual 5-methyl-6-CF₃ substitution provides a differentiated physicochemical profile that cannot be achieved with commercially available mono-substituted pyridine carboxylic acid alternatives.

CNS Drug Discovery Programs Requiring Optimized Blood-Brain Barrier Penetration

Central nervous system (CNS) drug discovery faces a persistent challenge: achieving sufficient brain exposure while maintaining favorable drug-like properties. The target compound's calculated LogP of 2.10702 — representing a 0.64 unit increase over the 6-CF₃ analog (LogP = 1.47) and an even larger increase over non-fluorinated pyridine carboxylic acids — positions it within the optimal lipophilicity range for BBB penetration (LogP 2–4) while minimizing efflux transporter recognition [1] . The trifluoromethyl group has been independently validated as a BBB permeant structural motif, and the additional methyl substitution further enhances passive diffusion without introducing hydrogen-bond donors that would limit CNS access . Medicinal chemists developing CNS-targeted therapeutics for neurodegenerative diseases, neuropsychiatric disorders, and brain tumors can leverage this building block to incorporate fluorine-mediated metabolic stability and optimized BBB permeability into lead series from the earliest stages of drug design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-6-(trifluoromethyl)pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.